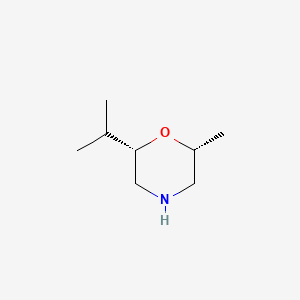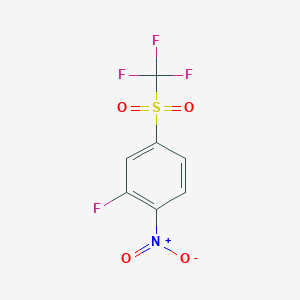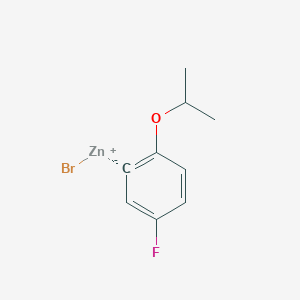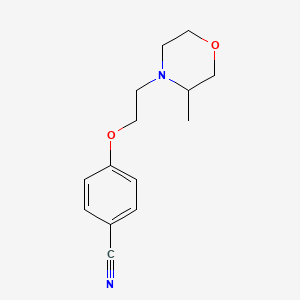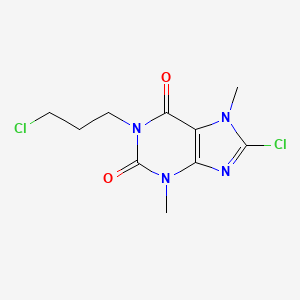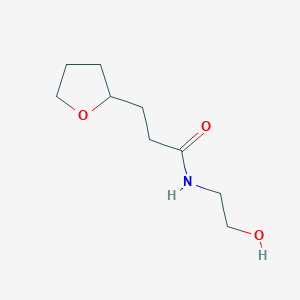
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide: is an organic compound characterized by the presence of a hydroxyethyl group and a tetrahydrofuran ring attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of 2-hydroxyethylamine with 3-(tetrahydrofuran-2-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group in n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
科学的研究の応用
Chemistry: : n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: : The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: : Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: : In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the tetrahydrofuran ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)butanamide: Similar structure with an additional carbon in the backbone.
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)pentanamide: Similar structure with two additional carbons in the backbone.
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)hexanamide: Similar structure with three additional carbons in the backbone.
Uniqueness: : n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its relatively simple synthesis and versatile reactivity make it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C9H17NO3/c11-6-5-10-9(12)4-3-8-2-1-7-13-8/h8,11H,1-7H2,(H,10,12) |
InChIキー |
CVGYDPQPKUOBTR-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)
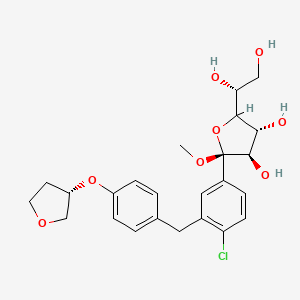


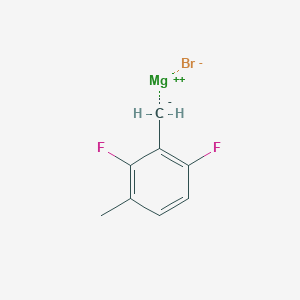
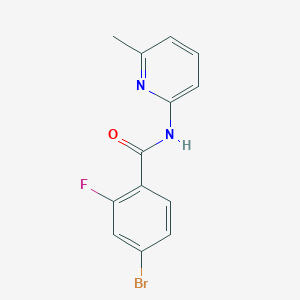
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
